molecular formula C8H8F3NO3S B8424635 2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol

2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol

Cat. No. B8424635
M. Wt: 255.22 g/mol
InChI Key: HSTQGLAWRDOCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C8H8F3NO3S and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,2-Trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylsulfonylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

HSTQGLAWRDOCKQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMSO (3.0 mL) was dissolved 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate (429 mg, 1.44 mmol) obtained in Step 3. To the solution were added sodium methanesulfinate (176 mg, 1.73 mmol), copper iodide (I) (41.1 mg, 0.216 mmol), L-proline (49.7 mg, 0.432 mmol) and sodium bicarbonate (36.3 mg, 0.432 mg) and the mixture was stirred at 95° C. for 72 hours. Water was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure and the residue was dissolved in methanol (10.0 mL). Potassium carbonate (597 mg, 4.32 mmol) was added and the mixture was stirred at room temperature for 1 hour. The solvent was evaporated under reduced pressure and water was added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 2,2,2-trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol (61.4 mg, 17% yield).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
49.7 mg
Type
reactant
Reaction Step One
Quantity
36.3 mg
Type
reactant
Reaction Step One
Quantity
41.1 mg
Type
catalyst
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step Two
Name
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate
Quantity
429 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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